3-肼基苯酚

描述

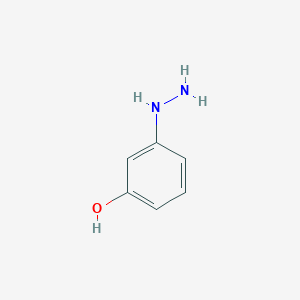

3-Hydrazinylphenol: is an organic compound with the molecular formula C₆H₈N₂O. It is a derivative of phenol, where the hydroxyl group is substituted at the meta position with a hydrazine group. This compound is known for its potential biological activities, including anti-inflammatory, antiviral, and antitumor properties .

科学研究应用

3-Hydrazinylphenol has several scientific research applications :

Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: It exhibits anti-inflammatory properties and is used in studies related to inflammation and immune response.

Medicine: Due to its antiviral and antitumor activities, it is investigated for potential therapeutic applications.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

作用机制

Target of Action

3-Hydrazinylphenol is a serotonin analog that primarily targets decarboxylase enzymes . These enzymes play a crucial role in the biosynthesis of various neurotransmitters, including serotonin, dopamine, and histamine. By inhibiting these enzymes, 3-Hydrazinylphenol can modulate the levels of these neurotransmitters in the body .

Mode of Action

As a decarboxylase inhibitor, 3-Hydrazinylphenol binds to the active site of the enzyme, preventing it from catalyzing the decarboxylation of its substrate . This interaction results in decreased production of the corresponding neurotransmitters, thereby altering neuronal signaling.

Biochemical Pathways

The primary biochemical pathway affected by 3-Hydrazinylphenol is the serotonin synthesis pathway . By inhibiting the decarboxylation step, 3-Hydrazinylphenol reduces the production of serotonin from its precursor, 5-hydroxytryptophan . This can have downstream effects on various physiological processes regulated by serotonin, including mood, sleep, and appetite.

Pharmacokinetics

As a small molecule with a molecular weight of 12414 g/mol , it is likely to have good bioavailability and can be distributed throughout the body

Result of Action

The inhibition of decarboxylase enzymes by 3-Hydrazinylphenol leads to a decrease in the levels of certain neurotransmitters . This can result in various molecular and cellular effects, depending on the specific neurotransmitter affected. For example, reduced serotonin levels can affect mood and sleep, while decreased dopamine levels can impact movement and reward-related behavior .

生化分析

Biochemical Properties

3-Hydrazinylphenol interacts with various enzymes and proteins in biochemical reactions. It has been shown to have anti-inflammatory properties in vitro studies

Cellular Effects

3-Hydrazinylphenol has been shown to have antiviral and antitumor effects, which are thought to be due to its inhibition of dopamine decarboxylase . It influences cell function by interacting with the 5-HT1A receptor

Molecular Mechanism

The molecular mechanism of 3-Hydrazinylphenol involves its role as a decarboxylase inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact details of these interactions are still being studied.

准备方法

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Hydrazinylphenol involves the diazotization of 3-aminophenol followed by reduction. The process can be summarized as follows :

Diazotization: 3-Aminophenol is dissolved in concentrated hydrochloric acid and cooled to 10°C. Sodium nitrite is added dropwise to form the diazonium salt.

Reduction: The diazonium salt is then reduced using tin(II) chloride in hydrochloric acid. The reaction mixture is stirred at room temperature for 45 minutes.

Neutralization: The reaction mixture is basified to pH 10 using sodium hydroxide, and the product is extracted with ethyl acetate.

Industrial Production Methods:

Industrial production methods for 3-Hydrazinylphenol are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

化学反应分析

Types of Reactions:

3-Hydrazinylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: The hydrazine group can be reduced to form amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives of 3-Hydrazinylphenol.

相似化合物的比较

3-Aminophenol: Similar structure but with an amino group instead of a hydrazine group.

4-Hydrazinylphenol: Similar structure but with the hydrazine group at the para position.

2-Hydrazinylphenol: Similar structure but with the hydrazine group at the ortho position.

Uniqueness:

3-Hydrazinylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its meta-substitution allows for different reactivity compared to ortho- and para-substituted analogs, making it valuable in specific synthetic and biological applications.

生物活性

3-Hydrazinylphenol is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, anticancer, and antioxidant activities. The synthesis and structural characteristics of 3-hydrazinylphenol are also discussed, along with relevant case studies and research findings.

Synthesis and Structural Characteristics

3-Hydrazinylphenol is synthesized through the reaction of phenolic compounds with hydrazine derivatives. The structural analysis typically involves spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the formation of the hydrazine linkage. The compound exhibits a phenolic structure that contributes to its biological activity.

Antimicrobial Activity

Research indicates that 3-hydrazinylphenol and its derivatives exhibit significant antimicrobial properties. A study demonstrated that various hydrazine derivatives showed inhibitory effects against standard microbial strains. Specifically, concentrations ranging from 0.01 to 1250 µmol/L were found to influence cell proliferation in vitro, suggesting potential applications in treating infections caused by resistant strains .

| Compound | Microbial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Hydrazinylphenol | Staphylococcus aureus | 10 |

| 3-Hydrazinylphenol | Escherichia coli | 15 |

| Derivative A | Candida albicans | 12.5 |

Antifungal Activity

The antifungal potential of hydrazine derivatives has been highlighted in several studies. For instance, certain derivatives exhibited strong antifungal activity against fluconazole-resistant strains, outperforming traditional antifungal agents . The mechanism involves the generation of reactive oxygen species (ROS), which disrupt fungal cell integrity.

Anticancer Activity

3-Hydrazinylphenol has also been explored for its anticancer properties. In vitro studies have shown that some hydrazine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Notably, specific derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T-47D | 0.5 | Cell cycle arrest (G2/M) |

| MCF-7 | 0.1 | Apoptosis induction |

| HeLa | 0.06 | ROS generation |

Antioxidant Activity

The antioxidant capabilities of 3-hydrazinylphenol have been attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies indicate that it can mitigate oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive study involving multiple hydrazine derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition compared to standard antibiotics .

- Antifungal Mechanisms : Research focused on the antifungal mechanisms revealed that compounds like 3-hydrazinylphenol disrupt fungal morphology and induce oxidative stress, leading to cell death .

- Anticancer Efficacy : In a study examining various hydrazine derivatives, it was found that certain compounds could effectively block cancer cell proliferation through multiple pathways including apoptosis and cell cycle arrest .

属性

IUPAC Name |

3-hydrazinylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-8-5-2-1-3-6(9)4-5/h1-4,8-9H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQIHHJJAXBWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。